Benzopyrene Related Compound 6
CAS No.: 161002-05-6
Cat. No.: VC0196094
Molecular Formula: C19H16BrNO2
Molecular Weight: 370.35
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161002-05-6 |
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Molecular Formula | C19H16BrNO2 |
Molecular Weight | 370.35 |
Introduction
Chemical Identity of Benzopyrene Related Compound 6
Nomenclature and Identification
Benzopyrene Related Compound 6 is identified in chemical databases with the full chemical name ((3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-Qui . This compound appears in chemical repositories under specific catalog identifiers, facilitating its differentiation from other benzopyrene derivatives. The designation as "Related Compound 6" indicates its position within a systematic categorization of benzopyrene-related substances.
Structural Characteristics and Molecular Properties
Based on its chemical name, Benzopyrene Related Compound 6 features a complex molecular architecture incorporating several key structural elements:
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A tetrahydro-3H-cyclopenta-[c]-quinoline core structure
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A 6-bromo-1,3-benzodioxol-5-yl substituent
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Specific stereochemistry at the 3a, 4, and 9b positions (3aS,4R,9bR)
The molecular formula is C₁₉H₁₆BrNO₂ with a calculated molecular weight of 370.35 g/mol . The bromine atom at the 6-position of the benzodioxol ring introduces a halogen substituent, which likely influences the compound's reactivity, solubility, and biological interactions. The benzodioxol group (methylenedioxy bridge connected to a benzene ring) represents a structural motif found in various natural and synthetic compounds with diverse biological activities.
The stereochemical designations (3aS,4R,9bR) indicate specific three-dimensional arrangements at these stereogenic centers, which are crucial for its potential biological activity and interactions with molecular targets.
Physical and Chemical Properties
The following table summarizes the available and inferred physical and chemical properties of Benzopyrene Related Compound 6:
The presence of the bromine atom likely increases the compound's molecular weight and affects its distribution coefficient between aqueous and lipid phases. The benzodioxol group may contribute to specific absorption characteristics in UV-visible spectroscopy, potentially useful for analytical detection and quantification.
Synthesis and Preparation Methodologies
Quantity | Availability | Estimated Delivery | Source |
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5mg | By inquiry | Variable | |
10mg | By inquiry | Variable | |
25mg | By inquiry | Variable | |
50mg | By inquiry | Variable | |
100mg | By inquiry | Variable |
Comparative Analysis with Related Benzopyrene Compounds
Comparison with Other Substituted Benzopyrenes
The following table compares structural features of Benzopyrene Related Compound 6 with selected related compounds:
These structural differences likely contribute to varying physical properties, chemical reactivity, and biological activities among these compounds. The presence of the bromo-benzodioxol substituent in Benzopyrene Related Compound 6 represents a more complex modification compared to the simpler substituents (methyl, hydroxymethyl, carbonyl) found in other 6-substituted derivatives.
Analytical Characterization and Detection Methods
Chromatographic Analysis
Chromatographic techniques are widely used for the separation and analysis of benzopyrene derivatives. For related 6-substituted compounds, thin-layer chromatography behavior has been documented . The specific structural features of Benzopyrene Related Compound 6, particularly its polarity and size, would influence its retention behavior in various chromatographic systems.
High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection would likely be suitable for the analysis of this compound in research samples. The presence of the bromine atom provides a distinctive isotope pattern in mass spectrometry, aiding in identification and structural confirmation.
Research Applications and Future Directions
Current Research Applications
Benzopyrene Related Compound 6 appears to be primarily utilized as a reference standard in analytical chemistry, particularly for identification and quantification purposes in complex environmental or biological samples. Its specific stereochemistry and substitution pattern make it valuable for developing and validating analytical methods.
The compound may also serve as a research tool for investigating structure-activity relationships among benzopyrene derivatives, contributing to the understanding of how specific structural modifications influence biological activities and environmental behavior.
Future Research Directions
Several promising research directions for Benzopyrene Related Compound 6 could expand understanding of its properties and significance:
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Detailed structural characterization using advanced spectroscopic techniques
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Metabolic studies to determine biotransformation pathways in relevant biological systems
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Structure-activity relationship studies comparing its properties with other benzopyrene derivatives
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Investigation of potential applications in environmental monitoring or analytical reference standards
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Computational modeling to predict physical, chemical, and biological properties based on its unique structural features
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